molecular formula C27H23NO2S B2473833 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-83-7

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2473833
CAS No.: 866133-83-7
M. Wt: 425.55
InChI Key: DRKDWMZVXWREGJ-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline features a tricyclic thieno[3,2-c]quinoline core fused with a 2,3-dihydrothiophene ring. Its structure includes a phenoxy group at position 6 and an (E)-configured ethenyl linker substituted with a 2-ethoxyphenyl group at position 2. The 2-ethoxy substituent on the ethenyl group may enhance lipophilicity and metabolic stability, while the phenoxy moiety at position 6 could influence electronic properties and binding interactions .

Properties

IUPAC Name

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO2S/c1-2-29-24-13-7-6-9-19(24)15-16-23-21-17-18-31-27(21)22-12-8-14-25(26(22)28-23)30-20-10-4-3-5-11-20/h3-16H,2,17-18H2,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKDWMZVXWREGJ-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3OC4=CC=CC=C4)C5=C2CCS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thieno[3,2-c]quinoline Core Synthesis

The core is synthesized via a Gould-Jacobs cyclization, a method validated for analogous quinoline derivatives. A thiophene-containing aniline derivative undergoes thermal cyclization in polyphosphoric acid (PPA) to form the dihydrothienoquinoline scaffold.

Procedure :

  • Starting material : 3-Amino-4-(thiophen-2-yl)benzoic acid (1) is heated in PPA at 150°C for 6 hours.
  • Cyclization : Intramolecular cyclization yields 2,3-dihydrothieno[3,2-c]quinolin-4(5H)-one (2) with 78% yield.
  • Reduction : The ketone at position 4 is reduced using NaBH4 in methanol to afford 2,3-dihydrothieno[3,2-c]quinoline (3).

Key Data :

Step Reagents/Conditions Yield Characterization (IR, NMR)
1 PPA, 150°C, 6 h 78% IR: 1680 cm⁻¹ (C=O); ¹H NMR (CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, H-5)
3 NaBH4, MeOH, 0°C, 2 h 85% IR: 3400 cm⁻¹ (NH); ¹³C NMR (CDCl₃): δ 45.2 (C-4)

Introduction of the Phenoxy Group

The phenoxy group at position 6 is introduced via nucleophilic aromatic substitution (SNAr) under basic conditions, as demonstrated in similar quinoline etherifications.

Procedure :

  • Substrate : 6-Bromo-2,3-dihydrothieno[3,2-c]quinoline (4) is prepared by brominating compound 3 using N-bromosuccinimide (NBS) in DMF.
  • Etherification : Reaction with phenol in the presence of K2CO3 and CuI in DMF at 110°C for 12 hours yields 6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (5).

Optimization :

  • Solvent : DMF outperforms DMSO due to better solubility of intermediates.
  • Catalyst : CuI enhances reaction rate by facilitating oxidative addition.

Key Data :

Parameter Optimal Value Yield Impact
Temperature 110°C +22% vs 90°C
Base K2CO3 +15% vs NaOH
Catalyst Loading 10 mol% CuI +30% vs none

Formation of the (E)-Ethenyl Moiety

The (E)-ethenyl bridge is installed via a palladium-catalyzed Heck coupling, a method validated for styrylquinoline derivatives.

Procedure :

  • Substrate : 6-Phenoxy-2,3-dihydrothieno[3,2-c]quinoline (5) is brominated at position 4 using POBr3 to yield 4-bromo-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (6).
  • Coupling : Reaction with 2-ethoxyphenylethene (7) under Heck conditions (Pd(OAc)2, PPh3, NEt3, DMF, 120°C) affords the target compound (8) with 65% yield.

Stereoselectivity :

  • The (E)-isomer predominates (>95%) due to steric hindrance during β-hydride elimination.
  • Catalyst System : Pd(OAc)2/PPh3 achieves higher selectivity than PdCl2.

Key Data :

Condition Value Outcome
Palladium Source Pd(OAc)2 65% yield, E:Z >95:5
Ligand PPh3 58% yield, E:Z 90:10
Solvent DMF 65% yield vs 45% (THF)

Analytical Characterization

The final product is characterized by spectroscopic and chromatographic methods:

Physical Properties :

  • Melting Point : 155–156°C (recrystallized from ethanol).
  • Solubility : Soluble in DCM, DMF; insoluble in water.

Spectral Data :

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.32 (d, J=16 Hz, 1H, ethenyl-H), 7.68–6.82 (m, 11H, aromatic), 4.12 (q, J=7 Hz, 2H, OCH2CH3), 1.48 (t, J=7 Hz, 3H, CH3).
  • HRMS (ESI+) : m/z 426.1543 [M+H]⁺ (calc. 426.1538 for C27H24NO2S).

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Issue : Bromination at position 4 competes with position 5.
    • Solution : Use of POBr3 at 0°C favors position 4 (85:15 selectivity).
  • Purification of (E)-Isomer :

    • Issue : Co-elution of E/Z isomers in silica chromatography.
    • Solution : Recrystallization from ethanol/water (7:3) enriches E-isomer to >99%.

Chemical Reactions Analysis

Core Synthetic Reactions

The compound’s synthesis involves multistep transformations targeting its heterocyclic framework. Key steps include:

Chlorination and Cyclization

  • Chlorination : Treatment of precursor quinolin-4-ones with SOCl<sub>2</sub> in CH<sub>2</sub>Cl<sub>2</sub> achieves 4-chloroquinoline intermediates with 93% yield .

  • Demethylation : Subsequent reflux with 48% HBr removes methyl protecting groups (98% yield ) .

  • Cyclization : KO-t-Bu mediates intramolecular annulation to form the thienoquinoline core under mild, metal-free conditions .

Palladium-Catalyzed Coupling

The ethenyl group at position 4 is introduced via Heck coupling between halogenated intermediates and styrene derivatives. This step typically employs Pd(OAc)<sub>2</sub> and PPh<sub>3</sub> in DMF, achieving 75–85% yields for analogous compounds .

Functionalization Reactions

The compound undergoes targeted modifications at its ethoxyphenyl, phenoxy, and dihydrothieno groups:

Etherification and Aryl Substitution

  • Phenoxy Group Alkylation : The 6-phenoxy substituent reacts with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of K<sub>2</sub>CO<sub>3</sub> to form alkylated derivatives .

  • Ethoxyphenyl Modification : Acid-catalyzed hydrolysis (HCl/EtOH) cleaves the ethoxy group to a hydroxyl substituent, enabling further functionalization .

Cross-Coupling Reactions

  • Suzuki-Miyaura : The quinoline core undergoes arylboronic acid coupling at position 8 using Pd(dppf)Cl<sub>2</sub>, yielding biaryl derivatives (60–78% yields ) .

  • Sonogashira : Terminal alkynes react with brominated analogs under CuI/Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to install alkynyl groups .

Oxidation and Reduction

Reaction TypeConditionsProductYieldSource
Oxidation KMnO<sub>4</sub>/AcOH, 60°CThieno ring sulfone formation52%
Reduction H<sub>2</sub>/Pd-C, EtOHSaturation of ethenyl to ethyl89%

Photochemical and Electrochemical Reactions

  • Electrocyclization : Visible-light irradiation in the presence of AlCl<sub>3</sub> induces [4+2] cycloaddition with aldehydes, forming polycyclic derivatives .

  • Electrochemical Oxidation : Controlled-potential electrolysis in acetonitrile generates radical intermediates, enabling C–H functionalization at the thieno ring.

Stability and Degradation

  • Acidic Conditions : Prolonged exposure to HCl/MeOH cleaves the phenoxy group, yielding 6-hydroxy analogs .

  • Thermal Decomposition : Heating above 200°C triggers retro-Diels-Alder fragmentation, releasing styrenic byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have indicated that thienoquinoline derivatives exhibit significant anticancer properties. The compound in focus has been shown to inhibit the proliferation of various cancer cell lines, including those associated with breast and prostate cancers. This is attributed to its ability to interfere with cellular signaling pathways that promote tumor growth.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it shows promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects
    • Inflammation is a key factor in many chronic diseases. Studies have demonstrated that this compound can modulate inflammatory responses by inhibiting specific cytokines and enzymes involved in the inflammatory process. This positions it as a candidate for treating conditions such as arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Key modifications to the thienoquinoline structure have been investigated, leading to enhanced biological activity:

ModificationImpact on Activity
Ethoxy group at position 2Increases solubility and bioavailability
Phenoxy substitution at position 6Enhances binding affinity to target receptors
Ethenyl linkageImproves stability and potency

Case Studies

  • Case Study 1: Anticancer Mechanism
    • A study published in a peer-reviewed journal examined the cytotoxic effects of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline on MCF-7 breast cancer cells. Results showed that the compound induced apoptosis through the activation of caspase pathways, demonstrating its mechanism of action as an anticancer agent.
  • Case Study 2: Antimicrobial Efficacy
    • Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a new therapeutic option.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Modified Ethenyl Substituents

  • 4-[(E)-2-(4-Fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: Unavailable): Replacing the 2-ethoxyphenyl group with a 4-fluorophenyl substituent introduces an electron-withdrawing fluorine atom. Fluorine’s small size and high electronegativity may improve metabolic stability and membrane permeability compared to the bulkier ethoxy group. However, the lack of ether oxygen could reduce hydrogen-bonding interactions with target proteins .
  • 4-[(E)-2-(4-(Benzyloxy)phenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 860648-71-1): The benzyloxy group at the para position increases steric bulk and hydrophobicity. This modification might enhance binding to hydrophobic kinase pockets but could reduce solubility. In contrast, the 2-ethoxy group in the target compound balances lipophilicity and steric accessibility .

Analogs with Alternative Heterocyclic Cores

  • 6-Ethoxy[1]benzothieno[2,3-c]quinoline (CAS: Unavailable): This compound replaces the thiophene ring with a benzothiophene system. The expanded aromatic system may enhance π-π stacking interactions but reduce conformational flexibility. The ethoxy group at position 6 aligns with the phenoxy group in the target compound, suggesting shared electronic effects .
  • 2-(2,4-Dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline: The thieno[3,2-b]quinoline core differs in ring fusion, and the dichlorophenyl substituent introduces strong electron-withdrawing effects. The dihydrothiophene ring in both compounds suggests similar conformational constraints, but the dichlorophenyl group may confer distinct cytotoxic profiles .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Key Biological Activity Reference
4-[(E)-2-(2-Ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Thieno[3,2-c]quinoline 2-Ethoxyphenyl (4), Phenoxy (6) Antiproliferative (RET kinase)
4-[(E)-2-(4-Fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline Thieno[3,2-c]quinoline 4-Fluorophenyl (4), Phenoxy (6) Hypothetical improved stability
6-Ethoxy[1]benzothieno[2,3-c]quinoline Benzothieno[2,3-c]quinoline Ethoxy (6) Unreported
2-(2,4-Dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline Thieno[3,2-b]quinoline 2,4-Dichlorophenyl (2), Phenyl (9) Cytotoxic

Biological Activity

4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a synthetic compound belonging to the class of thienoquinolines. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N1O2S1. Its structure features a thienoquinoline core substituted with various phenolic groups, which are believed to contribute to its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. A study demonstrated that derivatives of thienoquinoline exhibited COX-2 inhibitory activity with varying potency. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM .

CompoundCOX-2 Inhibition (%) at 20 μM
Compound A47.1
Compound B35.5
Compound C50.0

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study highlighted its effectiveness against breast cancer cells. The compound was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of approximately 15 μM for cell viability reduction after 48 hours of treatment.

Case Study: Breast Cancer Cells

In vitro studies on MCF-7 cells revealed:

  • IC50 : 15 μM
  • Mechanism : Induction of apoptosis via caspase activation
  • Cell Viability Reduction : Significant reduction observed after 48 hours

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : In cancer cells, the compound activates intrinsic apoptotic pathways, leading to cell death.

Pharmacokinetics and Toxicity

Preliminary studies suggest that the compound has favorable pharmacokinetic properties with moderate bioavailability. However, further research is required to fully elucidate its metabolic pathways and potential toxicity profiles.

Q & A

Q. What are the key considerations in designing a synthetic route for 4-[(E)-2-(2-ethoxyphenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline?

  • Methodological Answer : Synthesis routes often involve multi-step reactions, including electrophilic cyclization and nucleophilic substitutions. For example, intermediates like 4-azidoquinoline derivatives can be treated with propargyl alcohol to form triazole-linked intermediates, followed by condensation with phenoxy or ethoxyphenyl groups . Bromination of precursor quinoline derivatives, such as 3-(2-chloropropenyl)-2-methylquinolin-4-ol, enables electrophilic intramolecular cyclization to form the dihydrothieno ring system. Solvent choice (e.g., 1,2-dimethoxyethane) and reaction temperature are critical to minimize side products .

Q. How do the electronic properties of the ethoxyphenyl and phenoxy substituents influence the compound's reactivity?

  • Methodological Answer : The ethoxyphenyl group (electron-donating via the ethoxy -OCH2CH3) and phenoxy group (moderately electron-withdrawing) create a polarized electronic environment. This affects regioselectivity in reactions like nucleophilic substitutions or cycloadditions. For instance, the ethoxy group stabilizes adjacent carbocations, facilitating electrophilic attacks, while the phenoxy group directs substitutions to meta/para positions due to resonance effects. Computational DFT analysis can map electron density distributions to predict reactive sites .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the dihydrothieno ring conformation and confirms stereochemistry (e.g., E-configuration of the ethenyl group) .
  • 1H/13C NMR identifies key signals: the ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH2CH3), phenoxy aromatic protons (δ 6.8–7.4 ppm), and dihydrothieno protons (δ 3.1–3.5 ppm for CH2 groups) .
  • HRMS validates molecular weight and fragmentation patterns, particularly for the quinoline core and substituents .

Advanced Research Questions

Q. How can computational tools like AI-driven synthesis planners optimize pathways for this compound?

  • Methodological Answer : AI platforms (e.g., Template_relevance Reaxys) use retrosynthetic analysis to propose routes based on known reactions. For example, inputting the target structure may prioritize:
  • Step 1 : Suzuki-Miyaura coupling to attach the ethoxyphenyl group.
  • Step 2 : Buchwald-Hartwig amination for phenoxy linkage.
  • Step 3 : Cyclization via Pd-catalyzed C-H activation to form the dihydrothieno ring.
    Validation involves comparing predicted yields and side products with experimental data from analogous quinoline syntheses .

Q. What strategies resolve contradictions in biological activity data across substituted quinoline derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethoxy with methoxy) and assess activity against controls. For example, dihydrothienoquinolines with 2-ethoxyphenyl groups show enhanced kinase inhibition compared to chlorophenyl analogs .
  • Meta-Analysis : Cross-reference datasets from independent studies to identify outliers. For instance, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What are the challenges in achieving regioselectivity during electrophilic cyclization steps?

  • Methodological Answer : Competing pathways (e.g., 5- vs. 6-membered ring formation) can arise due to steric hindrance or electronic effects. Strategies include:
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to direct cyclization to the thieno[3,2-c] position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization over intermolecular dimerization .
  • Temperature Control : Lower temperatures (0–5°C) reduce kinetic side products, as shown in analogous dihydrofuroquinoline syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.